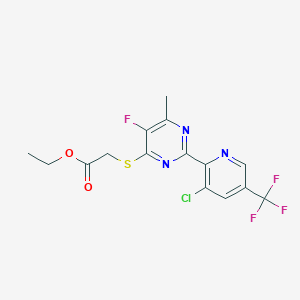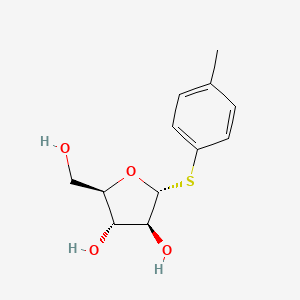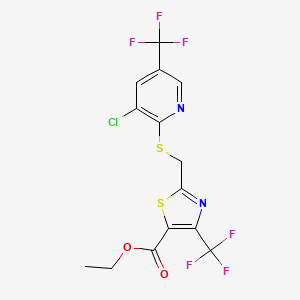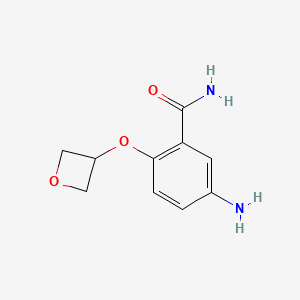![molecular formula C10H13BrN2O B1412500 (3S)-1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-ol CAS No. 1568158-17-7](/img/structure/B1412500.png)
(3S)-1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-ol
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for “(3S)-1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-ol” is not available .Chemical Reactions Analysis
The chemical reactions involving “(3S)-1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-ol” are not documented in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, etc. Unfortunately, these specific details for “(3S)-1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-ol” are not available .Scientific Research Applications
Pyrrolidine Ring in Drug Discovery
The pyrrolidine ring, a core component of compounds like "(3S)-1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-ol", plays a pivotal role in medicinal chemistry due to its saturated structure and ability to explore pharmacophore space effectively. This five-membered ring contributes significantly to the stereochemistry and three-dimensional (3D) profile of molecules, enhancing their biological activity. Pyrrolidine derivatives, including pyrrolizines and prolinol, exhibit target selectivity and have been investigated for their therapeutic potentials in treating human diseases. The stereochemistry of the pyrrolidine ring is particularly noteworthy for its impact on the biological profile of drug candidates, highlighting the importance of stereoisomers in medicinal chemistry (Li Petri et al., 2021).
Hybrid Catalysts in Medicinal Chemistry
The synthesis of pyrano[2,3-d]pyrimidine scaffolds, which may share structural similarities with "(3S)-1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-ol", benefits from the use of hybrid catalysts. These scaffolds are crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Hybrid catalysts, including organocatalysts and nanocatalysts, facilitate the development of these compounds, which are essential for creating lead molecules in drug discovery. This approach underscores the versatile applications of catalysts in synthesizing complex structures with potential therapeutic benefits (Parmar, Vala, & Patel, 2023).
Regioselectivity in Bromination
The structural features and reactivity of pyridine rings, as found in "(3S)-1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-ol", are critical in synthetic chemistry, especially in reactions like bromination. Studies on the regioselectivity of bromination in unsymmetrical dimethylpyridines reveal the inductive deactivating effect of nitrogen in the ring. This understanding aids in predicting the outcomes of bromination reactions, which are fundamental in the synthesis of various pyridine derivatives. Such insights are valuable for designing synthetic routes and understanding the chemical behavior of pyridine-containing compounds (Thapa, Brown, Balestri, & Taylor, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3S)-1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-8-1-2-9(12-5-8)6-13-4-3-10(14)7-13/h1-2,5,10,14H,3-4,6-7H2/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMAOMKKFUQWPM-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)CC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-bromo-7-iodo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1412420.png)
![Toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester](/img/structure/B1412421.png)

![4-[2-[2-[2-(Tosyloxy)ethoxy]ethoxy]ethoxy]phenylacetylene](/img/structure/B1412424.png)
![2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid](/img/structure/B1412427.png)





![3-[(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]propanoic acid](/img/structure/B1412435.png)

